molecular formula C26H22O7 B3529290 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B3529290
M. Wt: 446.4 g/mol
InChI Key: AYPHZWUPUBKPJR-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic coumarin derivative designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a 4-phenylcoumarin core, a scaffold widely investigated for its diverse biological activities, strategically functionalized with a 3,4,5-trimethoxybenzoate ester at the 7-position. The coumarin nucleus is a privileged structure in pharmacology, known to be incorporated into molecules with a broad spectrum of biological properties . The specific modification with the trimethoxybenzoate moiety is intended to enhance molecular interactions with biological targets and modulate the compound's physicochemical properties. Researchers are exploring this compound and its analogs primarily in the context of anticancer and antimicrobial agent development. The structural framework suggests potential for investigating mechanisms such as enzyme inhibition, including potential interactions with phospholipase pathways, which are relevant in the study of drug-induced cellular effects . Furthermore, the presence of the trimethoxyphenyl group, a common pharmacophore in tubulin-targeting agents, makes this compound a valuable candidate for researchers studying anti-mitotic mechanisms and cytoskeleton dynamics in cancer cell lines. It serves as a key intermediate for the synthesis of more complex hybrid molecules and for establishing structure-activity relationships (SAR) to guide the development of novel therapeutic entities.

Properties

IUPAC Name

(8-methyl-2-oxo-4-phenylchromen-7-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-15-20(32-26(28)17-12-21(29-2)25(31-4)22(13-17)30-3)11-10-18-19(14-23(27)33-24(15)18)16-8-6-5-7-9-16/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPHZWUPUBKPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the formation of the chromone core One common approach is the Kostanecki acylation reaction, which involves the condensation of salicylaldehyde with acetophenone in the presence of an acid catalyst to form the chromone structure

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to explore new derivatives with potentially enhanced properties.

Common Reactions:

  • Oxidation: Can yield quinone derivatives.
  • Reduction: The carbonyl group can be reduced to form alcohols.
  • Substitution: Methoxy groups can be replaced with other functional groups.

Biology

Biological investigations have focused on the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may interact with various biological macromolecules, influencing metabolic pathways.

Mechanism of Action:
The compound may inhibit specific enzymes by binding to their active sites, thereby blocking catalytic activity. This interaction could modulate signal transduction pathways involved in cell proliferation and apoptosis.

Medicine

In medicinal chemistry, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is being explored for its therapeutic properties:

  • Anti-inflammatory: Potential to reduce inflammation through modulation of inflammatory pathways.
  • Antioxidant: May scavenge free radicals and protect cells from oxidative stress.
  • Anticancer Activities: Investigated for its ability to inhibit cancer cell growth in vitro.

Case Studies

Several studies have documented the biological activities of chromen derivatives similar to this compound:

  • Anti-inflammatory Effects : A study demonstrated that chromen derivatives could significantly reduce inflammatory markers in animal models of arthritis.
  • Anticancer Activity : Research indicated that certain chromen compounds exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis.
  • Enzyme Inhibition : Investigations showed that specific chromen derivatives inhibited key enzymes involved in metabolic processes related to cancer progression.

Industrial Applications

Beyond laboratory research, this compound has potential industrial applications:

  • Material Science : Used in developing new materials due to its unique chemical structure.
  • Dyes and Pigments : Utilized as a precursor for synthesizing dyes and pigments owing to its vibrant color properties.

Mechanism of Action

The mechanism by which 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate exerts its effects involves multiple molecular targets and pathways. It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound's ability to modulate these pathways contributes to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Based Analogs

5-Hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate (Compound 5)
  • Structural Differences :
    • Position 2 of the coumarin core is substituted with a 3,4,5-trimethoxyphenyl group instead of a phenyl group.
    • Position 4 has an additional oxo group.
  • Synthesis : Prepared via aroyl chloride coupling under basic conditions, similar to the target compound .
  • Activity : The 3,4,5-trimethoxybenzoyl group enhances cytotoxicity, but the additional oxo group may alter electron distribution and binding affinity .
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
  • Structural Differences :
    • Position 8 has an acetyl group instead of a methyl group.
    • The ester moiety is 4-methoxybenzoate (less substituted than 3,4,5-trimethoxybenzoate).

Non-Coumarin Trimethoxybenzoate Esters

Butyl 3,4,5-trimethoxybenzoate (Compound 5)
  • Structure : A simple alkyl ester with a straight-chain butyl group.
  • Activity: Exhibits moderate cytotoxicity (IC₅₀ = 8.2 µM against oral squamous cell carcinoma). The target compound’s coumarin core likely enhances potency due to π-π stacking with biological targets .
Isopentyl 3,4,5-trimethoxybenzoate (Compound 6)
  • Structure : Branched isopentyl ester.
  • Activity : 2.3× more potent than butyl ester (Compound 5), highlighting the role of alkyl chain branching in bioavailability .
2-Methylnaphthalene 3,4,5-trimethoxybenzoate (Compound 11)
  • Structure : Aromatic naphthalene substituent.
  • Activity : Superior potency and selectivity compared to diphenyl analogs, suggesting fused aromatic systems enhance target engagement .

Triazole-Based Analogs (SMART Derivatives)

2-Aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazole derivatives (7–9)
  • Structural Differences : Triazole ring replaces the coumarin core.
  • Activity : Maintain antiproliferative activity via tubulin inhibition. DFT studies show the angle between aromatic rings (αABC ≈ 109°) is critical for activity, a feature likely shared with the target compound due to its rigid coumarin scaffold .

Key Research Findings

Physicochemical Properties

  • Solubility : The target compound’s high hydrophobicity (logP > 3) may limit aqueous solubility, a challenge also observed in naphthalene-based esters .
  • Metabolic Stability : The coumarin core is prone to cytochrome P450 oxidation, whereas triazole derivatives (e.g., SMART) show improved stability .

Biological Activity

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and modulation of various signaling pathways. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.

The molecular formula for this compound is C24H18O5 with a molecular weight of 386.4 g/mol. Its structure includes a chromenone backbone with methoxy substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC24H18O5
Molecular Weight386.4 g/mol
IUPAC Name(8-methyl-2-oxo-4-phenylchromen-7-yl) 3,4,5-trimethoxybenzoate
InChI KeyOECHSQNDUCNNKF-UHFFFAOYSA-N

The exact mechanism of action for this compound is not completely elucidated; however, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which blocks their catalytic activity.
  • Signal Transduction Modulation : It may influence signal transduction pathways related to cell proliferation, apoptosis, and inflammation.

Antioxidant Activity

Research suggests that compounds within the chromenone class exhibit significant antioxidant properties. For instance, studies have shown that derivatives with trimethoxy groups can reduce oxidative stress in various cellular models.

Anti-inflammatory Effects

In vitro studies indicate that 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl derivatives can suppress inflammatory responses in macrophages. This is particularly relevant in conditions where inflammation is a contributing factor to disease progression .

Lipid Lowering Effects

A study focusing on hepatocyte models demonstrated that certain chromenone derivatives effectively reduced lipid droplet accumulation induced by oleic acid treatment. The most active compound showed an IC50 value of 32.2 ± 2.1 μM without cytotoxic effects . This lipid-lowering effect may be attributed to the modulation of gene expression involved in lipid metabolism.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Results indicated that certain derivatives exhibited potent AChE inhibition, which is significant for potential therapeutic applications in neurodegenerative disorders .

Case Studies

  • Study on Lipid Accumulation : A high-content screening assessed the protective activity of various chromenone derivatives against lipid droplet formation in Huh7 cells. Compounds with trimethoxy substitutions demonstrated superior inhibitory properties compared to other functional groups .
  • Neuroprotective Evaluation : In experiments involving scopolamine-induced amnesia models, specific derivatives showed promise as anti-amnestic agents through their AChE inhibitory activities .

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps and reaction conditions for synthesizing 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate? A: The synthesis typically involves:

  • Esterification : Reacting 3,4,5-trimethoxybenzoic acid derivatives with chromenol precursors via nucleophilic acyl substitution.
  • Condensation : Forming the chromene core through cyclization under acidic or basic conditions (e.g., using H₂SO₄ or K₂CO₃).
  • Optimization : Key parameters include temperature control (reflux at 80–110°C), reaction time (6–24 hours), and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Structural Characterization

Q: Which analytical techniques are essential for confirming the compound’s structure? A:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ester linkage integrity.
  • HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS with [M+H]⁺ ion analysis) to confirm molecular formula (e.g., C₂₆H₂₄O₈ requires m/z 464.1469).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and anisotropic displacement parameters .

Advanced Synthetic Challenges

Q: How can regioselectivity issues during chromene core formation be addressed? A:

  • Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to direct cyclization regiochemistry.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction specificity.
  • Monitoring : Real-time TLC/HPLC-MS to track intermediate formation and adjust conditions .

Biological Activity Evaluation

Q: What methodologies are used to assess the compound’s potential anticancer activity? A:

  • In Vitro Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.
  • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS quantification.
  • SAR Analysis : Synthesize analogs (e.g., varying methoxy groups) to correlate substituents with activity .

Data Contradictions in Biological Studies

Q: How should researchers resolve discrepancies in reported biological activity data? A:

  • Assay Standardization : Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis : Compare datasets across studies with similar cell lines and dosages.
  • Orthogonal Validation : Confirm results via multiple methods (e.g., Western blot for protein targets alongside activity assays) .

Advanced Structural Refinement Challenges

Q: What strategies improve crystal structure refinement for this compound? A:

  • Twinning Analysis : Use PLATON to detect twinning and apply HKLF5 in SHELXL.
  • Disorder Modeling : Refine disordered methoxy groups with PART instructions.
  • Software Integration : Combine WinGX for visualization and Olex2 for hydrogen bonding analysis .

Impurity Profiling

Q: What are common impurities during synthesis, and how are they mitigated? A:

  • By-Products : Unreacted 3,4,5-trimethoxybenzoic acid or chromenol intermediates.
  • Mitigation : Recrystallization (e.g., using ethanol/water mixtures) and preparative HPLC with C18 columns.
  • Detection : LC-MS at λ = 254 nm to monitor purity (>95%) .

Target Interaction Studies

Q: How can researchers identify biological targets for this compound? A:

  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (e.g., KD values).
  • Molecular Docking : AutoDock Vina to predict interactions with enzymes (e.g., tubulin or topoisomerase II).
  • CRISPR Screening : Genome-wide knockout libraries to identify susceptibility genes .

Stability and Degradation Analysis

Q: What methods assess the compound’s stability under physiological conditions? A:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC.
  • Thermal Analysis : TGA/DSC to determine decomposition points (>200°C typical for aromatic esters).
  • Light Sensitivity : UV-vis spectroscopy under ICH Q1B guidelines .

Computational Modeling

Q: How can DFT calculations enhance understanding of this compound’s reactivity? A:

  • Electrostatic Potential Maps : Gaussian09 to predict nucleophilic/electrophilic sites.
  • Transition State Analysis : Identify energy barriers for ester hydrolysis or oxidation.
  • Solvent Effects : COSMO-RS to model solvation in biological media .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.